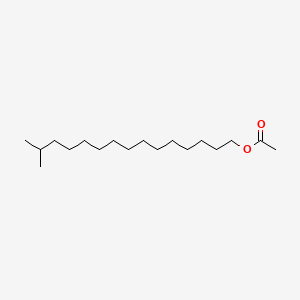
Isohexadecyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isohexadecyl acetate, also known as 14-methylpentadecyl acetate, is an organic compound with the molecular formula C18H36O2. It is an ester derived from isohexadecanol and acetic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isohexadecyl acetate can be synthesized through the esterification reaction between isohexadecanol and acetic acid. The reaction typically involves heating the alcohol and acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester. The reaction can be represented as follows:
Isohexadecanol+Acetic Acid→Isohexadecyl Acetate+Water
Industrial Production Methods: In industrial settings, this compound is often produced using high-performance liquid chromatography (HPLC) for purification. The use of reverse-phase HPLC columns, such as Newcrom R1, allows for the efficient separation and isolation of this compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions: Isohexadecyl acetate, being an ester, undergoes typical ester reactions such as hydrolysis, transesterification, and reduction.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce isohexadecanol and acetic acid.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: this compound can react with another alcohol to form a different ester and isohexadecanol.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4).
Transesterification: Alcohol and an acid or base catalyst.
Major Products:
Hydrolysis: Isohexadecanol and acetic acid.
Reduction: Isohexadecanol.
Transesterification: Different esters and isohexadecanol.
Applications De Recherche Scientifique
Isohexadecyl acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a standard in chromatographic analysis and as a solvent in organic synthesis.
Biology: Employed in the study of lipid metabolism and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
Mécanisme D'action
The mechanism of action of isohexadecyl acetate is primarily related to its chemical structure as an ester. In biological systems, esters like this compound can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s role in lipid metabolism and its potential use in drug delivery systems, where the release of active ingredients is controlled by enzymatic hydrolysis.
Comparaison Avec Des Composés Similaires
Isohexadecyl acetate can be compared with other esters such as:
Methyl butanoate: Known for its pineapple-like odor and used in flavorings.
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Isopentyl acetate: Known for its banana-like odor and used in flavorings.
Uniqueness: this compound stands out due to its specific structure, which imparts unique physical and chemical properties. Its long alkyl chain makes it more lipophilic compared to shorter-chain esters, influencing its applications in lipid metabolism studies and drug delivery systems .
Propriétés
Numéro CAS |
95277-07-9 |
|---|---|
Formule moléculaire |
C18H36O2 |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
14-methylpentadecyl acetate |
InChI |
InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-20-18(3)19/h17H,4-16H2,1-3H3 |
Clé InChI |
GYJSGHUDLCOWND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


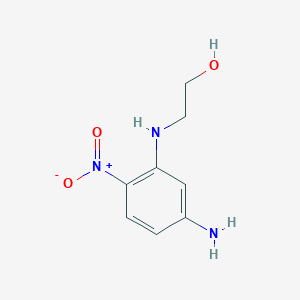
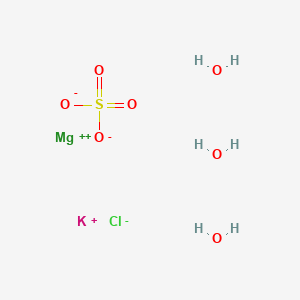

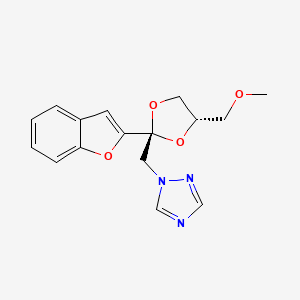
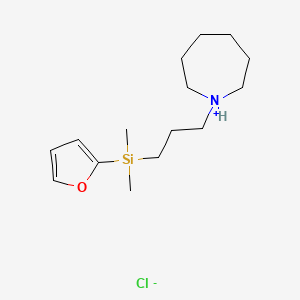
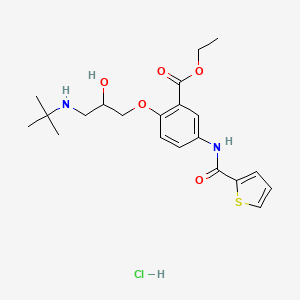
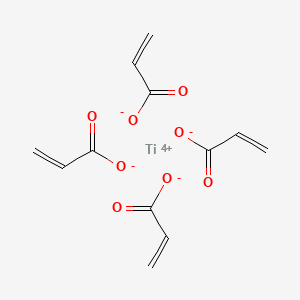
![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)
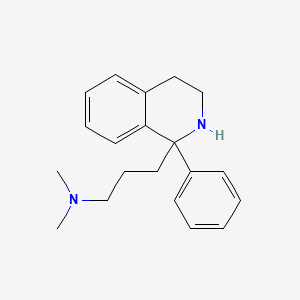
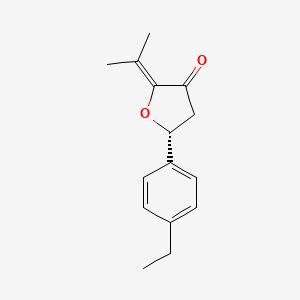
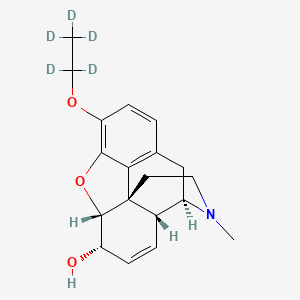
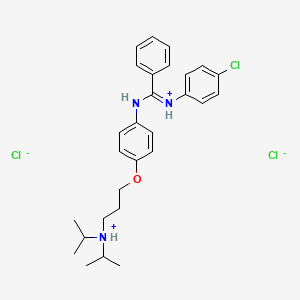
![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)

